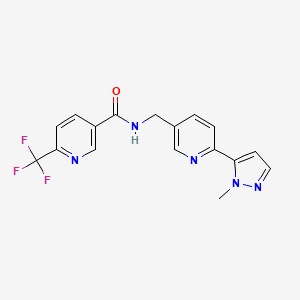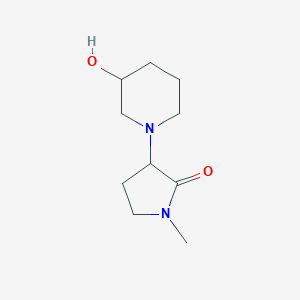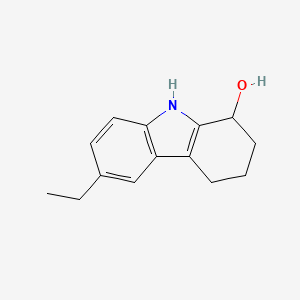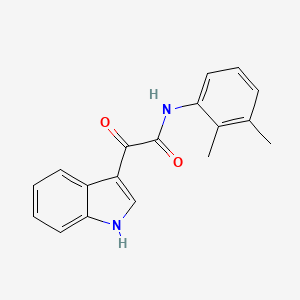![molecular formula C17H15ClN4S B2535893 N-[3-(chloromethyl)-4-methyl-4,5-dihydro-1,2,4-thiadiazol-5-ylidene]-N'-phenylbenzenecarboximidamide CAS No. 925549-73-1](/img/structure/B2535893.png)
N-[3-(chloromethyl)-4-methyl-4,5-dihydro-1,2,4-thiadiazol-5-ylidene]-N'-phenylbenzenecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(chloromethyl)-4-methyl-4,5-dihydro-1,2,4-thiadiazol-5-ylidene]-N'-phenylbenzenecarboximidamide is a fascinating compound in organic chemistry. This compound features a complex molecular structure comprising a thiadiazole ring, chloromethyl group, and benzenecarboximidamide functionalities, making it significant in various chemical and biological applications.
Synthetic Routes and Reaction Conditions
This compound can be synthesized via several routes. One common method involves the reaction of chloromethyl-4-methylthiadiazole with phenylbenzenecarboximidamide under controlled conditions. The reaction typically requires a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired compound. The temperature and solvent choice, like acetonitrile or dichloromethane, can significantly impact the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound usually involves optimizing the above synthetic routes to maximize yield and minimize cost. Automated synthesis reactors and high-throughput screening methods are often employed to streamline the process. Purification steps, such as recrystallization or chromatography, ensure the compound meets the required quality standards for further applications.
Types of Reactions
This compound undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation of the compound can be carried out using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions. Reduction reactions typically involve agents such as lithium aluminum hydride or sodium borohydride. Substitution reactions can be facilitated by nucleophiles or electrophiles in the presence of suitable catalysts, like palladium or platinum complexes.
Major Products Formed
Depending on the reaction conditions, the major products can include oxidized derivatives, reduced forms, or substituted compounds with various functional groups replacing the chloromethyl or methylthiadiazole moieties.
科学研究应用
N-[3-(chloromethyl)-4-methyl-4,5-dihydro-1,2,4-thiadiazol-5-ylidene]-N'-phenylbenzenecarboximidamide has diverse applications in scientific research, including:
Chemistry: As an intermediate in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Potential use in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Investigation as a lead compound for developing new pharmaceuticals, particularly due to its potential antibacterial and antifungal properties.
Industry: Use in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of N-[3-(chloromethyl)-4-methyl-4,5-dihydro-1,2,4-thiadiazol-5-ylidene]-N'-phenylbenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl and benzenecarboximidamide groups play crucial roles in binding to these targets, leading to alterations in their activity. Pathways involved can include inhibition of enzyme activity or disruption of cellular processes, depending on the biological context.
相似化合物的比较
Similar compounds include:
N-[3-(chloromethyl)-4-methyl-4,5-dihydro-1,2,4-thiadiazol-5-ylidene]-N'-phenylmethanecarboximidamide
N-[3-(chloromethyl)-4-methyl-4,5-dihydro-1,2,4-thiadiazol-5-ylidene]-N'-phenylethanecarboximidamide
Compared to these, N-[3-(chloromethyl)-4-methyl-4,5-dihydro-1,2,4-thiadiazol-5-ylidene]-N'-phenylbenzenecarboximidamide has unique structural features that may confer distinct chemical and biological properties, such as enhanced binding affinity or increased stability.
Hope this helps satisfy your scientific curiosity!
属性
IUPAC Name |
N-[3-(chloromethyl)-4-methyl-1,2,4-thiadiazol-5-ylidene]-N'-phenylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4S/c1-22-15(12-18)21-23-17(22)20-16(13-8-4-2-5-9-13)19-14-10-6-3-7-11-14/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAJUAIZNYQVBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NSC1=NC(=NC2=CC=CC=C2)C3=CC=CC=C3)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2535810.png)
![4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-ethyl-1H-pyrazole](/img/structure/B2535811.png)
![6-(3-fluoro-4-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine](/img/structure/B2535814.png)


![2-({1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2535820.png)

![6-Ethoxy-3-(4-methoxybenzoyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2535824.png)



![methyl 3-{4-[2-(1H-1,2,4-triazol-1-yl)propanoyl]-1H-1,2,3-triazol-1-yl}-2-thiophenecarboxylate](/img/structure/B2535830.png)
![1-[(2-fluorophenyl)methoxy]-N-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2535831.png)

